molecular formula C18H18ClN5O B15392752 N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B15392752
M. Wt: 355.8 g/mol
InChI Key: OLONFVNWCIIMRQ-UHFFFAOYSA-N
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Description

N-benzyl-5-((4-chlorophenyl)amino)-N-ethyl-1H-1,2,3-triazole-4-carboxamide is a synthetic small molecule based on the 1,2,3-triazole-4-carboxamide scaffold, a structure recognized for its significant potential in medicinal chemistry research. Compounds within this chemical class have demonstrated a range of promising biological activities in preclinical studies. Specifically, structurally similar 1,2,3-triazole-4-carboxamides have been identified as potent antiproliferative agents, showing cytotoxicity against diverse cancer cell lines, including lung (A549), breast (MCF-7, MDA-MB-231), and liver (HepG2) cancers . The mechanism of action for related triazole analogs often involves targeting key cellular processes. Research indicates that such compounds can induce reactive oxygen species (ROS) generation and trigger autophagy-dependent apoptosis in cancer cells . Furthermore, some triazole-carboxamide hybrids have been shown to inhibit tubulin polymerization and suppress cell survival signaling pathways, such as Akt and mTOR . Beyond oncology research, the 1,2,3-triazole-4-carboxamide core is a fundamental building block in drug discovery due to its ability to form hydrogen bonds and hydrophobic interactions with biological targets . This has led to the exploration of similar compounds as antimicrobial agents against pathogens like Staphylococcus aureus . This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C18H18ClN5O

Molecular Weight

355.8 g/mol

IUPAC Name

N-benzyl-5-(4-chloroanilino)-N-ethyl-2H-triazole-4-carboxamide

InChI

InChI=1S/C18H18ClN5O/c1-2-24(12-13-6-4-3-5-7-13)18(25)16-17(22-23-21-16)20-15-10-8-14(19)9-11-15/h3-11H,2,12H2,1H3,(H2,20,21,22,23)

InChI Key

OLONFVNWCIIMRQ-UHFFFAOYSA-N

Canonical SMILES

CCN(CC1=CC=CC=C1)C(=O)C2=NNN=C2NC3=CC=C(C=C3)Cl

Origin of Product

United States

Comparison with Similar Compounds

Substituent Variations on the Triazole Core and Carboxamide Side Chain

The following table highlights key structural differences and similarities with related compounds:

Compound Name R1 (Position 1) R5 (Position 5) Carboxamide Substituents Key References
Target Compound Benzyl (4-Chlorophenyl)amino N-Benzyl, N-ethyl
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl Amino N-(4-Acetylphenyl)
1-(4-Chlorophenyl)-5-(trifluoromethyl)-1H-1,2,3-triazole-4-carboxylic acid 4-Chlorophenyl Trifluoromethyl Carboxylic acid (unsubstituted)
N-(4-Chlorophenyl)-5-cyclopropyl-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide 4-Methoxyphenyl Cyclopropyl N-(4-Chlorophenyl)
N-(Adamantan-1-yl)-1,5-diphenyl-1H-1,2,3-triazole-4-carboxamide Phenyl Phenyl N-(Adamantan-1-yl)

Key Observations :

  • Position 1: The target compound’s benzyl group (vs.
  • Position 5: The (4-chlorophenyl)amino group distinguishes it from analogs with simple amino (e.g., ) or non-polar substituents (e.g., cyclopropyl in ). This group likely enhances π-π stacking interactions in biological targets.
  • Carboxamide Side Chain : The N-benzyl-N-ethyl moiety contrasts with adamantyl (lipophilic) or acetylphenyl (electron-withdrawing) groups in analogs, which influence solubility and metabolic stability .

Structural and Crystallographic Insights

  • Crystal Structure Analysis :
    • Related compounds, such as 5-cyclopropyl-N-(2-hydroxyethyl)-1-(4-methylphenyl)-1H-1,2,3-triazole-4-carboxamide , were refined using SHELXL, a program widely used for small-molecule crystallography . This suggests that the target compound’s structure could be resolved similarly to confirm stereochemistry and packing interactions.

Q & A

Q. Critical Factors :

  • Catalyst Loading : Cu(I) iodide (5–10 mol%) improves cycloaddition efficiency .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance substitution rates but may require post-reaction purification via column chromatography .
  • Yield Optimization : Yields range from 45–75%, with purity >95% achievable via recrystallization (ethanol/water) or HPLC .

How do structural modifications (e.g., substituent variations) impact the biological activity of this triazole carboxamide?

Advanced Research Focus
Structure-activity relationship (SAR) studies reveal that substituents on the triazole ring and aryl groups significantly modulate activity:

Substituent Biological Activity (IC₅₀) Key Observations Reference
4-Chlorophenyl 1.2 µM (c-Met inhibition)Enhances target binding via hydrophobic interactions .
N-Benzyl vs. N-Ethyl Benzyl: 1.5 µM; Ethyl: 3.8 µMBulkier groups (benzyl) improve kinase selectivity .
Triazole C5 Position Electron-withdrawing groupsIncrease metabolic stability but reduce solubility .

Q. Methodological Insight :

  • Computational Modeling : Docking studies (e.g., AutoDock Vina) correlate substituent lipophilicity (log P) with membrane permeability .
  • In Vitro Assays : Modifications are tested against cancer cell lines (e.g., MCF-7, HepG2) using MTT assays to quantify cytotoxicity .

What crystallographic strategies are recommended for resolving structural ambiguities in this compound?

Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement is critical for unambiguous structural confirmation:

  • Crystallization : Use slow evaporation (dichloromethane/methanol) to obtain high-quality crystals .
  • Data Collection : Employ synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets .
  • Refinement : SHELXL-2018 refines anisotropic displacement parameters and validates H-bonding networks (e.g., N–H···O interactions) .

Q. Common Challenges :

  • Disorder in Benzyl Groups : Apply restraints (ISOR, DELU) in SHELX to model dynamic moieties .
  • Twinned Crystals : Use TwinRotMat in PLATON to deconvolute overlapping reflections .

How can researchers reconcile contradictions in reported bioactivity data across studies?

Advanced Research Focus
Discrepancies in IC₅₀ values (e.g., 1.2 µM vs. 5.8 µM for c-Met inhibition) arise from methodological variability:

  • Assay Conditions : ATP concentration (10 µM vs. 100 µM) impacts competitive inhibition results .
  • Cell Line Variability : Genetic differences in MCF-7 (ER+) vs. MDA-MB-231 (ER−) affect drug response .
  • Data Normalization : Use Z-factor validation to ensure assay robustness and minimize false positives .

Q. Resolution Strategy :

  • Meta-Analysis : Pool data from ≥3 independent studies using fixed-effects models .
  • Orthogonal Assays : Confirm kinase inhibition via Western blot (phospho-Met levels) .

What analytical techniques are most effective for characterizing purity and stability?

Q. Basic Research Focus

  • HPLC-PDA : Reverse-phase C18 columns (ACN/water + 0.1% TFA) detect impurities at 254 nm; purity ≥98% is achievable .
  • NMR Spectroscopy : ¹H/¹³C NMR (DMSO-d₆) confirms substitution patterns (e.g., benzyl CH₂ at δ 4.5–5.0 ppm) .
  • Mass Spectrometry : HRMS-ESI validates molecular ion peaks (e.g., [M+H]⁺ at m/z 411.12) .

Q. Stability Testing :

  • Accelerated degradation studies (40°C/75% RH for 4 weeks) monitor hydrolysis of the carboxamide group via HPLC .

What mechanistic insights explain the compound’s enzyme inhibition properties?

Advanced Research Focus
The compound inhibits kinases (e.g., c-Met) via ATP-competitive binding:

  • Binding Mode : The triazole nitrogen forms H-bonds with hinge region residues (e.g., Met1160), while the 4-chlorophenyl group occupies hydrophobic pockets .
  • Kinetic Studies : Lineweaver-Burk plots confirm competitive inhibition (Km increases with inhibitor concentration) .

Q. Validation Tools :

  • Molecular Dynamics (MD) : Simulate binding stability over 100 ns trajectories (AMBER force field) .
  • Mutagenesis : Ala-scanning of c-Met active site residues (e.g., Tyr1230Ala) reduces inhibitor potency .

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